molecular formula C19H18ClNO2 B11277646 4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione

4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione

Cat. No.: B11277646
M. Wt: 327.8 g/mol
InChI Key: ZYKGBZUMWLBGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.

    Substitution Reactions:

    Oxidation and Reduction: The final compound may require oxidation or reduction steps to achieve the desired functional groups and oxidation states.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-phenylpiperidine-2,6-dione: Similar structure but lacks the 3,5-dimethyl substitution.

    4-(4-Methylphenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

4-(4-Chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione is unique due to the specific combination of the 4-chlorophenyl and 3,5-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(3,5-dimethylphenyl)piperidine-2,6-dione

InChI

InChI=1S/C19H18ClNO2/c1-12-7-13(2)9-17(8-12)21-18(22)10-15(11-19(21)23)14-3-5-16(20)6-4-14/h3-9,15H,10-11H2,1-2H3

InChI Key

ZYKGBZUMWLBGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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